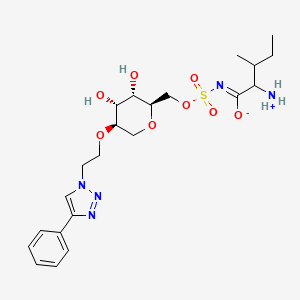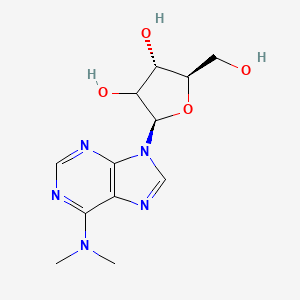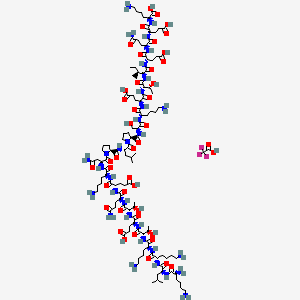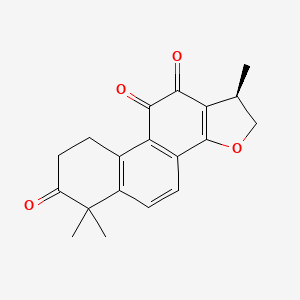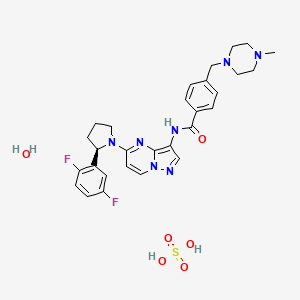
Methyl alpha-D-glucopyranoside-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl alpha-D-glucopyranoside-d1 is a methylated derivative of glucose, specifically a monosaccharide. It is a natural product found in various plants such as Pseudoceratina purpurea, Forsythia viridissima, and Quassia amara . This compound is commonly used in scientific research as a non-metabolizable analog of glucose, allowing researchers to study glucose transport, metabolism, and related cellular processes without interference from normal glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl alpha-D-glucopyranoside-d1 can be synthesized through the methylation of glucose. The process involves the reaction of glucose with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction typically occurs under mild conditions, with temperatures below 100°C and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity glucose and methanol, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified through crystallization or chromatography to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl alpha-D-glucopyranoside-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides
Wissenschaftliche Forschungsanwendungen
Methyl alpha-D-glucopyranoside-d1 is widely used in scientific research due to its unique properties:
Biochemical Research: It is used as a non-metabolizable analog of glucose to study glucose transport and metabolism.
Cell Culture: The compound is used in cell culture media to study cellular processes without interference from glucose metabolism.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Analytical Chemistry: The compound is used as a standard in various analytical techniques.
Pharmaceutical Industry: It is used in the development of drugs and as an inhibitor of lectin-conjugate binding.
Wirkmechanismus
Methyl alpha-D-glucopyranoside-d1 exerts its effects by mimicking the structure of glucose. It binds to glucose transporters and enzymes involved in glucose metabolism but is not metabolized itself. This allows researchers to study the transport and metabolism of glucose without interference from normal glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl beta-D-glucopyranoside: Another methylated glucose derivative with similar properties.
Methyl alpha-D-galactopyranoside: A methylated derivative of galactose.
Methyl alpha-D-mannopyranoside: A methylated derivative of mannose
Uniqueness
Methyl alpha-D-glucopyranoside-d1 is unique due to its specific structure, which allows it to be used as a non-metabolizable analog of glucose. This property makes it particularly valuable in research applications where interference from normal glucose metabolism needs to be avoided .
Eigenschaften
Molekularformel |
C7H14O6 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-4-deuterio-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i5D |
InChI-Schlüssel |
HOVAGTYPODGVJG-LQYNRTGASA-N |
Isomerische SMILES |
[2H][C@@]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OC)CO)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


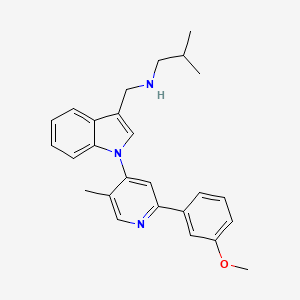


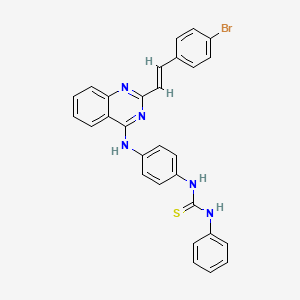

![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
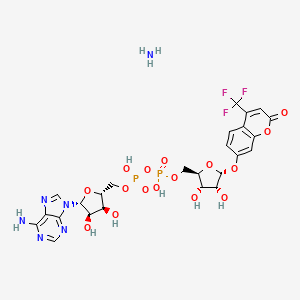
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
